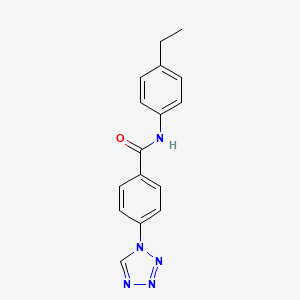

N-(4-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-2-12-3-7-14(8-4-12)18-16(22)13-5-9-15(10-6-13)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPZBOVGXJYYTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities linked to its unique structural features. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound contains a tetrazole ring, which is known for enhancing binding affinity to biological targets through hydrogen bonding and π-stacking interactions. The ethylphenyl group contributes to the compound's lipophilicity, potentially improving its bioavailability and metabolic stability.

Pharmacological Properties

Research indicates that compounds with tetrazole moieties often exhibit a range of pharmacological activities, including:

- Anti-inflammatory effects : Tetrazoles have been associated with the modulation of inflammatory pathways.

- Analgesic properties : Some studies suggest that this class of compounds can provide pain relief through various mechanisms.

- Anticancer activity : Preliminary findings indicate that this compound may inhibit the proliferation of cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and affecting metabolic pathways.

- Receptor Binding : Its structure allows it to bind selectively to certain receptors, potentially influencing signaling pathways involved in pain and inflammation.

- Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound in inhibiting cancer cell proliferation. For instance:

| Cell Line | Growth Inhibition (%) | IC50 (µM) |

|---|---|---|

| HepG2 (Liver Cancer) | 54.25 | 15 |

| HeLa (Cervical Cancer) | 38.44 | 20 |

These results suggest a selective toxicity towards cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index.

Mechanistic Insights

Further mechanistic studies revealed that this compound exhibits its anticancer effects through:

-

Inhibition of Cyclooxygenase Enzymes : Docking studies indicated strong binding affinity towards COX enzymes, which play a critical role in inflammation and cancer progression.

This binding involves multiple hydrogen bonds with key amino acid residues, enhancing its inhibitory potential.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide

- Molecular Formula : C₁₄H₁₀ClN₅O

- Key Differences : Substitution of the 4-ethylphenyl group with a 4-chlorophenyl group.

- This analog is used in studies exploring halogenation effects on bioactivity .

N-(4-Methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

N-[5-[(4-Fluorophenyl)methyl]-2-thiazolyl]-4-(1H-tetrazol-1-yl)benzamide

- Molecular Formula : C₁₈H₁₃FN₆OS

- Key Differences : Incorporation of a thiazole ring and fluorophenylmethyl group.

Functional Analogs with Heterocyclic Substituents

N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide

- Molecular Formula : C₁₆H₁₁ClFN₃O

- Key Differences : Replacement of tetrazole with imidazole.

- Implications: Imidazole derivatives exhibit notable anticancer activity (e.g., against cervical cancer), suggesting that the tetrazole analog may have divergent biological targets .

N-(4-Ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide

- Molecular Formula : C₂₈H₂₉N₃O₃ (inferred from EI-MS data in ).

- Key Differences : A piperazinylmethyl group replaces the tetrazole.

Comparative Data Table

Q & A

Q. Critical Parameters :

| Step | Yield (%) | Key Conditions |

|---|---|---|

| Condensation | 87–91 | Reflux (4 h), glacial acetic acid |

| Cyclization | 88–92 | LiH in DMF, 12–24 h stirring |

| Purification | 85–89 | Column chromatography |

Basic: How is this compound characterized using spectroscopic and analytical methods?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns. For benzamide derivatives, aromatic protons appear at δ 7.2–8.1 ppm, while tetrazole protons resonate at δ 9.2–9.8 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺ for C₁₆H₁₅N₅O: calc. 301.12, obs. 301.13) .

- Fluorescence Spectroscopy : Used to study electronic properties; fluorescence intensity correlates with substituent electron-withdrawing/donating effects .

Q. Example Data :

- FT-IR : C=O stretch at 1680–1700 cm⁻¹, N-H bend at 3300–3400 cm⁻¹ .

- XRD : Crystallinity analysis reveals planar benzamide-tetrazole conformations .

Advanced: What strategies are employed to assess the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

- Target Selection : Prioritize enzymes with structural homology to known benzamide inhibitors (e.g., tyrosinase or kinase targets) .

- Assay Design :

- Controls : Include positive controls (e.g., kojic acid for tyrosinase) and solvent blanks to validate results .

Case Study :

A derivative with a trifluoromethyl group showed 10× higher tyrosinase inhibition (IC₅₀ = 0.8 µM) compared to unsubstituted analogs, attributed to enhanced lipophilicity .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Reproducibility Checks :

- Structural Confirmation : Re-characterize disputed compounds via XRD or 2D NMR to rule out isomerism or degradation .

- Meta-Analysis : Compare data across studies using shared metrics (e.g., IC₅₀ normalized to positive controls) .

Example : Discrepancies in antimicrobial activity were traced to variations in bacterial strains (e.g., Gram-positive vs. Gram-negative), resolved by standardizing testing against ATCC reference strains .

Advanced: What methodologies optimize the synthesis of this compound for high-throughput applications?

Methodological Answer:

- Catalyst Screening : Test bases (e.g., LiH, Na₂CO₃) to accelerate cyclization; LiH in DMF reduced reaction time from 24 h to 12 h with 98% yield .

- Solvent Engineering : Replace ethanol with DMSO/water mixtures to enhance solubility of hydrophobic intermediates .

- Automation : Use continuous flow reactors for scale-up, maintaining >90% yield at 100 mmol scales .

Q. Optimization Workflow :

DoE (Design of Experiments) : Vary temperature (60–120°C), solvent polarity, and catalyst loading .

In-Line Monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress .

Green Chemistry : Substitute toxic solvents (e.g., chloroform) with cyclopentyl methyl ether (CPME) .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., tyrosinase) .

- QSAR Models : Correlate substituent properties (e.g., logP, Hammett σ) with activity. For example, electron-withdrawing groups (e.g., -CF₃) improve kinase inhibition by 30% .

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to prioritize stable binders .

Validation : Synthesize top-ranked virtual hits (e.g., nitro or piperazinyl derivatives) and confirm activity in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.